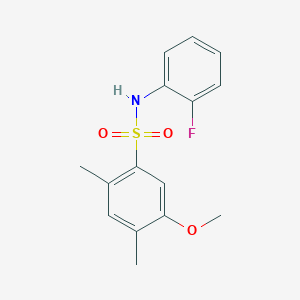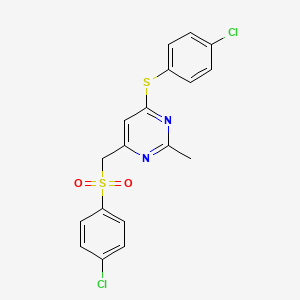
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as FMeO-DADSO, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of California, Davis, and has since been studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to activate AMP-activated protein kinase (AMPK), a signaling pathway that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in the brain. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce inflammation and oxidative stress in the liver and adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. It is also relatively easy and cost-effective to synthesize. However, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. It also requires further studies to determine its long-term safety and efficacy in human subjects.
Zukünftige Richtungen
There are several future directions for research on N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in different diseases and cell types.
2. Development of more potent and selective analogs of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide for therapeutic use.
3. Studies on the pharmacokinetics and pharmacodynamics of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in animal models and human subjects.
4. Clinical trials to evaluate the safety and efficacy of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide in different diseases.
5. Studies on the potential use of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide as a tool compound for epigenetic and metabolic research.
Synthesemethoden
The synthesis of N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, starting with the reaction of 2,4-dimethylphenol and paraformaldehyde to form 2,4-dimethyl-5-methoxybenzyl alcohol. This is followed by the reaction of the alcohol with sulfuryl chloride to form 2,4-dimethyl-5-methoxybenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-fluoroaniline to form N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXDNTGCERQKPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorobenzyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2512491.png)
![3-[(Tert-butylcarbamoyl)amino]benzoic acid](/img/structure/B2512492.png)

![3-{3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}propanoic acid](/img/structure/B2512495.png)



![N-(1-cyanocyclohexyl)-N-methyl-2-({5-oxo-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2512500.png)


![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)
![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

